molecular formula C18H35NO2 B150533 (4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol CAS No. 25696-03-1

(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol

Cat. No. B150533
CAS RN: 25696-03-1
M. Wt: 297.5 g/mol
InChI Key: KWDXKYNWAKMLKK-YQDZIVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol” is also known as 4E,14Z-Sphingadiene . It is a unique sphingoid base containing a C18 chain, with a trans double bond at C-4 and a cis double bond between C14 and C15 . It is found in the plasma, lymph, brain, kidney, and lungs of humans and mice .


Synthesis Analysis

The dienic long-chain base of human plasma sphingomyelins has been identified as d-erythro-1,3-dihydroxy-2-amino-4-trans-14-cis-octadecadiene . A similar sphingosine has also been detected in plasma sphingomyelins of rat, rabbit, and cat .


Molecular Structure Analysis

The molecular formula of “(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol” is C18H35NO2 . The average mass is 297.476 Da and the monoisotopic mass is 297.266785 Da .


Physical And Chemical Properties Analysis

The density of “(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol” is approximately 1.0±0.1 g/cm3 . The boiling point is 445.7±45.0 °C at 760 mmHg . The vapor pressure is 0.0±2.4 mmHg at 25°C . The enthalpy of vaporization is 81.2±6.0 kJ/mol . The flash point is 223.4±28.7 °C . The index of refraction is 1.501 .

Scientific Research Applications

Biotechnological Production

Sphingolipids, including sphingadienine, are essential components of biological membranes and play numerous vital functions in living cells . They are major constituents of the outermost layer of human epidermis, which acts as a permeability barrier of the skin . The yeast Wickerhamomyces ciferrii has been found to be a natural producer of acetylated sphingoid bases, providing a promising alternative for their biotechnological synthesis .

Antibacterial and Antifungal Agents

Sphingadienine has a high potential to be used in a wide variety of application fields such as antibacterial and antifungal agents . This is due to their unique structure and properties.

Active Pharmaceutical Ingredients

Sphingadienine can be used as active pharmaceutical ingredients of therapeutics . Their unique structure and properties make them suitable for various therapeutic applications.

Cosmeceutical or Nutraceutical Formulations

Sphingadienine can be used as active ingredients in cosmeceutical or nutraceutical formulations . They can contribute to the effectiveness of these products.

Ceramide Production in Skin

Sphingadienine, specifically 4,8-Sphingadienine, has been found to activate ceramide production in the skin . This can improve transepidermal water loss (TEWL) from the skin .

Upregulation of Genes Related to De Novo Ceramide Synthesis

Sphingadienine, specifically 4,8-Sphingadienine and 4-hydroxy-8-sphingenine, has been found to upregulate genes related to de novo ceramide synthesis . This can lead to increased ceramide production .

Activation of Peroxisome Proliferator-Activated Receptor (PPAR)

Sphingadienine, specifically 4,8-Sphingadienine and 4-hydroxy-8-sphingenine, has been found to facilitate the expression of PPARβ/δ and PPARγ . They also demonstrated ligand activity for PPARγ .

Promotion of Keratinocyte Differentiation

Sphingadienine, specifically 4,8-Sphingadienine and 4-hydroxy-8-sphingenine, has been found to promote the differentiation of keratinocytes . This can contribute to the health and function of the skin .

Mechanism of Action

Target of Action

Sphingadienine primarily targets the Sphingosine-1-Phosphate (S1P) signaling pathway . S1P is a bioactive lipid metabolite that exerts its actions by engaging 5 G-protein-coupled receptors (S1PR1-S1PR5). These receptors are involved in several cellular and physiological events, including lymphocyte/hematopoietic cell trafficking .

Mode of Action

Sphingadienine interacts with its targets by blocking Akt translocation from the cytosol to the membrane . This inhibits protein translation and promotes apoptosis and autophagy . It also phosphorylates the Δ4-unsaturated long-chain sphingoid bases sphingosine (Sph) and 4,8-sphingadienine .

Biochemical Pathways

Sphingadienine is involved in the biosynthesis of sphingoid bases, which takes place at the membrane of the endoplasmic reticulum . This process is highly conserved among fungal, plant, and animal kingdoms . The metabolism of complex sphingolipids can be very specific for individual organisms .

Result of Action

The action of sphingadienine results in increased ceramide production . It activates genes related to de novo ceramide synthesis and increases ceramide production . This suggests that the effect of dietary glucosylceramides on the skin is mediated by sphingadienine .

Action Environment

The action, efficacy, and stability of sphingadienine can be influenced by various environmental factors. For instance, the biosynthesis of sphingoid bases, including sphingadienine, occurs at the membrane of the endoplasmic reticulum . Therefore, factors that affect the integrity and function of the endoplasmic reticulum could potentially influence the action of sphingadienine.

Future Directions

Further studies should focus on the isolation and identification of active compounds with pharmacological activities from “(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol”. In addition, more research is needed to investigate the bioactivity of other parts of the plant .

properties

IUPAC Name

(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h4-5,14-15,17-18,20-21H,2-3,6-13,16,19H2,1H3/b5-4-,15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDXKYNWAKMLKK-YQMRQDNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCCCCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\CCCCCCCC/C=C/C(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol

CAS RN

25696-03-1
Record name Sphingadienine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025696031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol
Reactant of Route 2
(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol
Reactant of Route 3
(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol
Reactant of Route 4
(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol
Reactant of Route 5
(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol
Reactant of Route 6
(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.